2-Bromo-5-fluorotoluene

Catalog No.
S663143
CAS No.
452-63-1
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorotoluene

CAS Number

452-63-1

Product Name

2-Bromo-5-fluorotoluene

IUPAC Name

1-bromo-4-fluoro-2-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3

InChI Key

RJPNVPITBYXBNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)Br

Canonical SMILES

CC1=C(C=CC(=C1)F)Br

The exact mass of the compound 2-Bromo-5-fluorotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88287. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-fluorotoluene (CAS 452-63-1) is a highly reactive, bifunctional fluorinated aryl halide utilized extensively as a foundational building block in pharmaceutical and agrochemical manufacturing. Characterized by its precise 2-bromo and 5-fluoro substitution pattern on a toluene scaffold, it serves as a critical electrophile in transition-metal-catalyzed cross-couplings and a reliable precursor for organometallic reagents. In industrial procurement, its value is defined by its ability to undergo rapid oxidative addition or halogen-metal exchange, enabling the direct installation of the 4-fluoro-2-methylphenyl moiety into complex active pharmaceutical ingredients (APIs), such as the DPP-4 inhibitor Trelagliptin [1].

Substituting 2-bromo-5-fluorotoluene with its cheaper chloro analog (2-chloro-5-fluorotoluene) or positional isomers (such as 2-bromo-4-fluorotoluene) introduces severe process and efficacy failures. The carbon-chlorine bond exhibits a significantly higher dissociation energy compared to the carbon-bromine bond, which drastically stalls oxidative addition in standard palladium-catalyzed couplings and impedes Grignard initiation, forcing the use of expensive proprietary ligands or highly activated metals. Furthermore, isomeric substitution alters the spatial orientation of the fluorine atom in the final molecular architecture. In API synthesis, such as for WDR5 inhibitors, this positional shift abolishes target binding affinity, rendering the downstream product pharmacologically inactive and making strict adherence to the >98% pure 2-bromo-5-fluoro substitution pattern mandatory [1].

Organometallic Processability: Grignard Reagent Formation Kinetics

The formation of arylmagnesium species is a critical scale-up parameter. 2-Bromo-5-fluorotoluene initiates Grignard formation smoothly at mild temperatures (35–55 °C) using standard magnesium turnings, achieving yields of approximately 90% for the active organomagnesium intermediate in pharmaceutical syntheses. In contrast, the baseline chloro analog, 2-chloro-5-fluorotoluene, resists standard initiation, typically requiring highly reactive, expensive Rieke magnesium or harsh thermal conditions that promote unwanted side reactions [1].

Evidence DimensionGrignard initiation temperature and yield
Target Compound DataInitiates at 35–55 °C with standard Mg; ~90% yield
Comparator Or Baseline2-Chloro-5-fluorotoluene (requires specialized activated Mg or >80 °C)
Quantified Difference>30 °C reduction in initiation temperature; eliminates need for specialized Mg
ConditionsStandard ethereal solvents (THF/diethyl ether), standard Mg turnings, catalytic iodine/dibromoethane

Enables reproducible, cost-effective organometallic scale-up without the procurement overhead of specialized activated metals.

Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling

In the synthesis of fluorinated biphenyl derivatives, the reactivity of the aryl halide dictates the required catalyst sophistication. 2-Bromo-5-fluorotoluene undergoes rapid oxidative addition, achieving high conversion rates (>85% yield) using standard, inexpensive palladium catalysts (e.g., Pd(OAc)2 or supported Pd nanoparticles) under mild basic conditions within 1–3 hours. The chloro comparator, 2-chloro-5-fluorotoluene, exhibits sluggish kinetics under identical conditions, necessitating the procurement of expensive, proprietary electron-rich phosphine ligands to force the coupling to completion [1].

Evidence DimensionYield and catalyst requirement in Suzuki coupling
Target Compound Data>85% yield with standard Pd catalysts (no specialized ligands)
Comparator Or Baseline2-Chloro-5-fluorotoluene (requires specialized dialkylbiaryl phosphine ligands for comparable yield)
Quantified DifferenceEliminates the need for premium-priced proprietary ligands while maintaining >85% conversion
ConditionsMild base (K2CO3), standard Pd source, 1-3 hours reaction time

Significantly reduces the total catalytic process cost and simplifies supply chain dependencies for cross-coupling reactions.

Direct Cyanation Efficiency for API Precursor Synthesis

2-Bromo-5-fluorotoluene serves as the established, direct starting material for 4-fluoro-2-methylbenzonitrile, a critical intermediate for the diabetes drug Trelagliptin. Direct cyanation with copper(I) cyanide in refluxing DMF yields the target nitrile in approximately 60% yield in a single step. While alternative routes have been developed to avoid the lachrymatory nature of the bromo compound (e.g., oxidizing 4-fluoro-2-methylbenzyl alcohol in the presence of TEMPO/CuI), these alternative baselines require multi-step sequences and more complex reagent mixtures, increasing overall process time and supply chain complexity [1].

Evidence DimensionSynthetic steps to 4-fluoro-2-methylbenzonitrile
Target Compound Data1 step (direct cyanation, ~60% yield)
Comparator Or Baseline4-Fluoro-2-methylbenzyl alcohol baseline (multi-step oxidation/cyanation sequence)
Quantified DifferenceReduces synthesis to a single step, albeit requiring specific handling for lachrymatory properties
ConditionsCuCN, DMF, reflux (target) vs. TEMPO/CuI/oxidant (baseline)

Allows buyers to weigh the efficiency of a direct 1-step precursor against the facility requirements for handling a lachrymatory intermediate.

Isomeric Purity Impact on Downstream Pharmacological Activity

The precise 2-bromo-5-fluoro substitution pattern is non-negotiable for specific pharmacological targets. In the development of WDR5 WIN-site inhibitors for oncology, the 2-bromo-5-fluorotoluene building block installs a specifically oriented 4-fluoro-2-methylphenyl moiety. Utilizing the closely related isomer 2-bromo-4-fluorotoluene shifts the fluorine atom's spatial alignment. This positional deviation disrupts critical halogen-bonding or steric fits in the target protein's binding pocket, drastically reducing the inhibitor's efficacy. Consequently, procurement must ensure high isomeric purity (>98%) of the 5-fluoro isomer to prevent the carryover of inactive isomeric impurities into the final API [1].

Evidence DimensionDownstream API target binding viability
Target Compound Data5-fluoro orientation maintains optimal binding pocket geometry
Comparator Or Baseline2-Bromo-4-fluorotoluene (4-fluoro orientation)
Quantified DifferenceIsomeric substitution results in loss of target affinity; necessitates >98% isomeric purity of the starting material
ConditionsAPI structure-activity relationship (SAR) optimization

Justifies the premium paid for >98% isomerically pure grades to avoid catastrophic yield loss of active API downstream.

Commercial Synthesis of DPP-4 Inhibitors (Trelagliptin)

2-Bromo-5-fluorotoluene is the definitive starting material for the cyanation route to 4-fluoro-2-methylbenzonitrile, the core intermediate for the once-weekly diabetes medication Trelagliptin. Its single-step conversion efficiency makes it a highly direct procurement choice for facilities equipped to handle its lachrymatory properties [1].

Scale-Up of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

In materials science and medicinal chemistry, this compound is ideal for synthesizing complex fluorinated biphenyls. Its bromo-substituent ensures rapid oxidative addition with standard palladium catalysts, avoiding the need for proprietary phosphine ligands required by chloro-analogs [2].

Organometallic Precursor for Complex Aryl Additions

Due to its reliable Grignard initiation at 35–55 °C, it is highly suited for large-scale organometallic workflows, such as the synthesis of chiral arylpiperazines, where harsh initiation conditions would degrade sensitive intermediates [3].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-63-1

Wikipedia

2-Bromo-5-fluorotoluene

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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